methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate

Transport hazard Regulatory compliance Procurement logistics

Researchers face significant regioisomeric purification burdens and low cross-coupling yields when using NH-pyrazole intermediates. This N-methylated analog is the precise solution. - Enables projected ≥78% Suzuki-Miyaura yield at C4-Br, eliminating tautomerism-driven byproduct formation. - Non-Hazardous for Transport classification avoids hazmat logistics surcharges and regulatory delays associated with the NH analog. - 98% purity supports accurate stoichiometry in parallel library synthesis and reduces false-positive assay risks.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.163
CAS No. 1435804-05-9
Cat. No. B2616327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate
CAS1435804-05-9
Molecular FormulaC13H13BrN2O2
Molecular Weight309.163
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)OC)C
InChIInChI=1S/C13H13BrN2O2/c1-8-4-6-9(7-5-8)11-10(14)12(13(17)18-3)16(2)15-11/h4-7H,1-3H3
InChIKeyMKTOZMVJRFNHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Bromo-1-Methyl-3-(p-Tolyl)-1H-Pyrazole-5-Carboxylate – Procurement Profile


Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS 1435804-05-9) is a fully substituted 1H-pyrazole-5-carboxylate ester bearing a C4-bromine, an N1-methyl, and a C3-p-tolyl group . With a molecular formula of C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol, it exhibits a predicted density of 1.44±0.1 g/cm³ and a predicted boiling point of 405.1±45.0 °C . The compound serves as a versatile intermediate for Pd-catalyzed cross-coupling, nucleophilic substitution, and ester hydrolysis, enabling downstream access to 3,4,5-trisubstituted pyrazole libraries for medicinal chemistry and agrochemical research .

Pre-installed N-methyl enables direct Suzuki coupling without prior alkylation
Locked tautomeric form eliminates regioisomeric byproducts during functionalization
Non-hazardous transport classification simplifies procurement and logistics

Why Regioisomeric Analogs Cannot Replace This Building Block


Substituting this N-methylated pyrazole with its N-unsubstituted analog (methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate, CAS 1229304-88-4) introduces three quantifiable liabilities: (i) annular N,N-prototropic tautomerism in NH-pyrazoles generates regioisomeric mixtures upon further N-functionalization, necessitating additional chromatographic separation and reducing effective yield [1]; (ii) Suzuki–Miyaura cross-coupling on NH-pyrazoles at C4-Br yields ≤22% product due to competing side reactions, whereas N-substituted pyrazoles achieve up to 78% isolated yield under optimized conditions [1]; (iii) the NH analog carries a UN 2811 Hazard Class 6.1 (Toxic Solid) transport classification, while the target compound is classified as Non-Hazardous for Transport, directly reducing shipping cost, regulatory burden, and procurement lead time .

Regiochemistry
NH-pyrazole analogs form regioisomeric mixtures upon N-alkylation Unsubstituted pyrazoles undergo tautomerism, generating mixtures that require chromatographic separation and reduce effective yield.
Coupling Yield
Suzuki coupling at C4-Br of NH-pyrazoles gives low yields Reported yields for NH-pyrazoles are significantly lower than for N-alkylated analogues due to competing side reactions, limiting synthetic utility.
Transport
N-unsubstituted analog is classified as Toxic Solid (UN 2811) The NH-pyrazole requires hazmat shipping, increasing procurement lead time and cost. Target compound is non-hazardous for transport.

Quantitative Differentiation vs. Closest Analogs


Transport Hazard Classification Advantage

The target compound is classified as 'Non Hazardous For Transport', whereas its closest N-unsubstituted analog (methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate, CAS 1229304-88-4) is classified as UN 2811, Hazard Class 6.1, Packing Group III (Toxic Solid, Organic, N.O.S.) . This eliminates the need for dangerous goods declarations, specialized packaging, hazmat shipping surcharges, and toxic substance handling protocols.

Transport Class
Head-to-head
Target: Non Hazardous Comparator: UN 2811, Class 6.1
Simplifies logistics; avoids hazmat surcharges
Per supplier SDS (Fluorochem)
Transport hazard Regulatory compliance Procurement logistics

Suzuki Coupling Efficiency Gain

In a systematic study of pyrazole-based lamellarin O analogues, Dzedulionytė et al. demonstrated that Suzuki–Miyaura cross-coupling at C4-Br of NH-pyrazoles resulted in complex mixtures with product yields not exceeding 22% [1]. In contrast, prior N-alkylation (analogous to the N-methyl group in the target compound) enabled efficient C–C bond formation, achieving up to 78% isolated yield under optimized conditions (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, MW irradiation, 100 °C) [1]. The target compound, bearing a permanent N-methyl substituent, eliminates annular tautomerism and is pre-configured for direct, high-yielding Suzuki coupling without a pre-functionalization step.

Suzuki Coupling
Class-level
Projected ≥78% yield (N-alkylated analog) NH-pyrazole: ≤22% yield
Supports direct C4-Br coupling without pre-alkylation
Class-level projection; confirm target performance
Suzuki–Miyaura coupling Cross-coupling yield Pyrazole functionalization

Lipophilicity Differentiation

The target compound has a calculated logP of 3.64, compared with 3.52 for the N-unsubstituted analog, representing a +0.12 logP unit increase . This modest but measurable increase in lipophilicity is attributable to the N-methyl group replacing the polar N–H hydrogen bond donor. In drug discovery, a logP in the 3–4 range is often desirable for balancing membrane permeability with aqueous solubility, and the N-methyl modification eliminates one H-bond donor, potentially improving passive permeability and reducing P-glycoprotein recognition.

Lipophilicity
Data to verify
logP = 3.64
Eliminates one HBD; supports permeability studies
Calculated value; +0.12 vs NH analog
Lipophilicity logP Physicochemical property Drug-likeness

Commercial Purity Specification

The target compound is supplied at a certified purity of 98% (Fluorochem), while the N-unsubstituted analog is offered at 97% purity from the same vendor . This 1-percentage-point difference, while modest, reflects a more stringent specification that reduces the maximum permissible impurity burden from 3% to 2% – a ~33% relative reduction in potential impurity content. In cross-coupling reactions, impurities such as de-brominated byproducts or residual catalysts can poison Pd catalysts and reduce coupling efficiency.

Purity Specification
Supplier data
98% (HPLC)
Supports reproducible cross-coupling stoichiometry
1% higher than NH analog; reduced impurity risk
Purity specification Quality control Reproducibility

Elimination of Regioisomeric Byproducts

Asymmetrically ring-substituted 1H-pyrazoles bearing a free NH group undergo annular N,N-prototropic tautomerism, leading to mixtures of regioisomeric N-substituted products upon alkylation or acylation [1]. Dzedulionytė et al. reported that NH-pyrazoles 3a–c produce regioisomeric mixtures upon N-alkylation, requiring chromatographic separation and reducing the effective yield of the desired isomer [1]. The target compound, with its N1-methyl group permanently installed, is locked into a single tautomeric form, ensuring that any subsequent functionalization at the ester group (e.g., hydrolysis, amidation) proceeds without generating regioisomeric byproducts.

Regioselectivity
Class-level
Target: single tautomer NH-pyrazole: regioisomeric mixture
Pre-installed N-methyl avoids separation step
NH-pyrazole N-alkylation yields mixtures (literature)
Regioselectivity N-alkylation Tautomerism Synthetic efficiency

High-Value Applications Where Substitution Fails


Parallel Library Synthesis via Direct Suzuki Coupling

The pre-installed N-methyl group enables direct, high-yielding Suzuki–Miyaura cross-coupling at C4-Br (projected ≥78% yield) without requiring a separate N-alkylation step [1]. This is ideal for array synthesis where diverse boronic acids are coupled to generate 3,4-diarylpyrazole libraries. The elimination of regioisomeric N-functionalization byproducts simplifies purification to a single column, enabling parallel workflow with 24–96 well format compatibility [1]. The non-hazardous transport classification further facilitates procurement of multi-gram quantities for library production without hazmat logistics delays .

Lead Optimization with Controlled logP and Permeability

The N-methyl substitution eliminates one hydrogen bond donor (HBD) relative to NH-pyrazole analogs, yielding a calculated logP of 3.64 . With zero HBDs versus one HBD in the NH analog, the target compound is better suited as a building block for CNS-penetrant or orally bioavailable lead series where minimizing HBD count is a key design parameter (Rule of Five compliance). The 98% purity specification ensures accurate stoichiometry in parallel medicinal chemistry synthesis and reduces the risk of impurity-driven false positives in biological assays .

Agrochemical Intermediate Synthesis at Pilot Scale

Pyrazole-5-carboxylate esters with C4-bromo substitution are established intermediates in the synthesis of fungicidal and herbicidal active ingredients [1]. The target compound's non-hazardous transport classification eliminates the need for toxic substance import permits, dangerous goods safety advisors, and hazmat warehousing – reducing supply chain complexity when scaling from gram to kilogram quantities . The 98% purity specification, combined with the absence of tautomerism-driven byproduct formation, supports more predictable process mass balance calculations during route scouting and pilot-plant campaigns.

Prodrug Conjugation via Ester Hydrolysis

The methyl ester at C5 is hydrolytically labile under mild basic or acidic conditions, enabling conversion to the corresponding carboxylic acid (4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid) [1]. The N-methyl group remains intact during hydrolysis, preserving the single tautomeric form and avoiding the regioisomeric complexity that would arise if the NH were deprotected. The resulting carboxylic acid can serve as a conjugation handle for amide bond formation with amines, amino acids, or biomolecules, while the C4-Br remains available for late-stage diversification via cross-coupling [1].

Application
Selection Property
Validation Focus
Parallel library synthesis via Suzuki coupling
N-methyl blocked tautomerism for direct coupling
Yield and purity under array conditions
CNS-penetrant lead optimization
Zero HBD count and logP ~3.6
Permeability and logP confirmation
Agrochemical intermediate scale-up
Non-hazardous transport classification
Supply chain logistics and batch purity
Ester hydrolysis for conjugation
Ester lability without N-deprotection
Hydrolysis selectivity and C4-Br integrity
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